molecular formula C26H26N2O3 B5121572 4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B5121572
M. Wt: 414.5 g/mol
InChI Key: ZXGBBFWBVKABIF-UHFFFAOYSA-N
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Description

4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is an organic compound with a complex structure, featuring a benzamide core substituted with a butoxy group and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves a multi-step process:

    Formation of the Benzoxazole Moiety: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable carboxylic acid derivative under acidic conditions.

    Substitution Reactions: The benzoxazole intermediate is then subjected to electrophilic aromatic substitution to introduce the methyl group at the 5-position.

    Amide Bond Formation: The substituted benzoxazole is coupled with 2-methyl-3-aminophenyl butyl ether using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide depends on its specific application:

    Pharmacological Effects: The compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Fluorescent Probes: The benzoxazole moiety can absorb and emit light, making the compound useful for imaging and diagnostic applications.

Comparison with Similar Compounds

Similar Compounds

    4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide: shares structural similarities with other benzoxazole derivatives and benzamides.

    Benzoxazole Derivatives: Compounds like 2-(4-methylphenyl)benzoxazole and 2-(4-butoxyphenyl)benzoxazole.

    Benzamides: Compounds like N-(2-methylphenyl)benzamide and N-(3-butoxyphenyl)benzamide.

Uniqueness

The unique combination of the butoxy group, benzoxazole moiety, and benzamide core in this compound imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3/c1-4-5-15-30-20-12-10-19(11-13-20)25(29)27-22-8-6-7-21(18(22)3)26-28-23-16-17(2)9-14-24(23)31-26/h6-14,16H,4-5,15H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGBBFWBVKABIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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